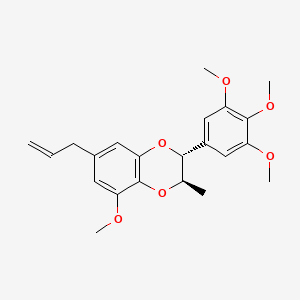
Eusiderin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eusiderin is a neolignan compound found in various plant species, including Virola and Aniba . It belongs to the class of 1,4-benzodioxane lignans and exhibits a range of biological activities. The chemical formula of this compound is C22H26O6, and it has a molar mass of 386.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eusiderin involves several key steps. One common method includes the Mitsunobu reaction between a phenolic derivative of o-vanillin and (S)-ethyl lactate, followed by reduction with diisobutylaluminum hydride (DIBAL) at -78°C to form an aldehyde intermediate . This intermediate undergoes further reactions, including the addition of an aromatic organometallic reagent and cyclization, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the wood of Eusideroxylon zwageri. The extraction process includes maceration with methanol and fractionation with solvents like n-hexane, dichloromethane, and ethyl acetate . The isolated this compound is then purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Eusiderin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of the terminal methylene group in this compound A can produce primary alcohols, pinacols, and aldehydes .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like DIBAL . The reactions are typically carried out under controlled conditions, such as low temperatures for reductions and specific pH levels for oxidations.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered functional groups. For example, oxidation can yield aldehydes and alcohols, while substitution reactions can introduce new aromatic groups .
科学的研究の応用
Eusiderin has a wide range of scientific research applications:
作用機序
The mechanism of action of Eusiderin involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit the growth of pathogenic fungi by disrupting their cell membranes . Additionally, it exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
類似化合物との比較
Eusiderin is part of the 1,4-benzodioxane lignan family, which includes other compounds like oxyneolignans, flavonolignans, and coumarinolignans . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For example, this compound A and this compound I, isolated from Eusideroxylon zwageri, have distinct isomeric structures that contribute to their unique properties .
List of Similar Compounds
- Oxyneolignans
- Flavonolignans
- Coumarinolignans
- Stillbenolignans
特性
| 127420-50-2 | |
分子式 |
C22H26O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
(2R,3R)-5-methoxy-3-methyl-7-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C22H26O6/c1-7-8-14-9-16(23-3)22-19(10-14)28-20(13(2)27-22)15-11-17(24-4)21(26-6)18(12-15)25-5/h7,9-13,20H,1,8H2,2-6H3/t13-,20+/m1/s1 |
InChIキー |
BVNKWNRETUIZFZ-XCLFUZPHSA-N |
異性体SMILES |
C[C@@H]1[C@H](OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC1C(OC2=C(O1)C(=CC(=C2)CC=C)OC)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)

![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
